molecular formula C17H14ClN3O B6347049 4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354919-10-0

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347049
CAS No.: 1354919-10-0
M. Wt: 311.8 g/mol
InChI Key: XXFRAPCSOCOMLF-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3-methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-methoxybenzaldehyde.

    Formation of Intermediates: These aldehydes undergo a series of reactions, including condensation and cyclization, to form the pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine
  • 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
  • 4-Phenyl-6-(3-methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 3-chlorophenyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties

Biological Activity

4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H14ClN3O
  • Molecular Weight : 311.77 g/mol
  • CAS Number : 1354919-10-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has shown efficacy against various bacterial strains. A related study found that pyrimidine derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Enterococcus faecalis .
  • Antifungal Activity : Similar compounds have been reported to inhibit fungal growth effectively, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Line Studies : It has been tested against several cancer cell lines, including HeLa and K562. Results indicated that modifications in the pyrimidine structure can enhance cytotoxicity while maintaining low toxicity towards normal cells .
  • Mechanistic Insights : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Condensation Reactions : Starting materials such as 3-chlorobenzaldehyde and 3-methoxybenzaldehyde undergo condensation to form intermediates.
  • Cyclization : These intermediates are cyclized to create the pyrimidine ring structure.

Comparative Biological Activity Table

Compound NameStructureAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compoundStructure16 µg/mL (against E. faecalis)53.02 µM (AGS cell line)
Related Compound AStructure A32 µg/mL45 µM
Related Compound BStructure B20 µg/mL60 µM

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFRAPCSOCOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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